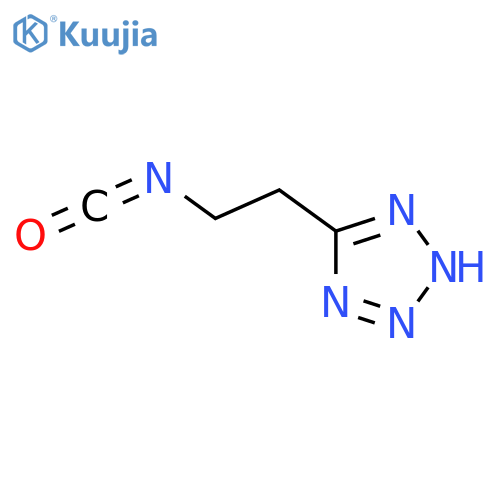Cas no 2649075-63-6 (5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole)

2649075-63-6 structure
商品名:5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole
- EN300-1817854
- 2649075-63-6
-
- インチ: 1S/C4H5N5O/c10-3-5-2-1-4-6-8-9-7-4/h1-2H2,(H,6,7,8,9)
- InChIKey: ZBPXMRJDDYELIK-UHFFFAOYSA-N
- ほほえんだ: O=C=NCCC1N=NNN=1
計算された属性
- せいみつぶんしりょう: 139.04940980g/mol
- どういたいしつりょう: 139.04940980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1817854-0.5g |
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole |
2649075-63-6 | 0.5g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1817854-10.0g |
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole |
2649075-63-6 | 10g |
$5590.0 | 2023-06-01 | ||
| Enamine | EN300-1817854-0.25g |
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole |
2649075-63-6 | 0.25g |
$1196.0 | 2023-09-19 | ||
| Enamine | EN300-1817854-2.5g |
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole |
2649075-63-6 | 2.5g |
$2548.0 | 2023-09-19 | ||
| Enamine | EN300-1817854-0.05g |
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole |
2649075-63-6 | 0.05g |
$1091.0 | 2023-09-19 | ||
| Enamine | EN300-1817854-0.1g |
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole |
2649075-63-6 | 0.1g |
$1144.0 | 2023-09-19 | ||
| Enamine | EN300-1817854-1g |
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole |
2649075-63-6 | 1g |
$1299.0 | 2023-09-19 | ||
| Enamine | EN300-1817854-1.0g |
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole |
2649075-63-6 | 1g |
$1299.0 | 2023-06-01 | ||
| Enamine | EN300-1817854-5.0g |
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole |
2649075-63-6 | 5g |
$3770.0 | 2023-06-01 | ||
| Enamine | EN300-1817854-5g |
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole |
2649075-63-6 | 5g |
$3770.0 | 2023-09-19 |
5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
2649075-63-6 (5-(2-isocyanatoethyl)-1H-1,2,3,4-tetrazole) 関連製品
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
